2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester

Catalog No.
S14492791
CAS No.
54966-47-1
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
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2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester

CAS Number

54966-47-1

Product Name

2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester

IUPAC Name

ethyl 4-oxo-4-phenylbut-2-ynoate

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

XGUAEEGZGYIHBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(=O)C1=CC=CC=C1

Catalytic asymmetric methods enable efficient access to enantiomerically enriched α-ketoester precursors. Palladium(II)-catalyzed aza-Claisen rearrangements have been employed to construct quaternary stereocenters adjacent to ketone functionalities. For instance, (E)-3-methyl-5-phenylpent-2-enoic acid methyl ester undergoes diisobutylaluminum hydride (DIBAL) reduction to yield allylic alcohols, which are subsequently functionalized via Pd(II)-mediated rearrangements. Copper(I)-catalyzed conjugate additions to acetoacetate esters followed by aerobic deacylation provide β-stereogenic α-keto esters with minimal racemization. Ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides achieves dynamic kinetic resolution, producing anti-β-hydroxy-α-amino esters with >90% enantiomeric excess.

Table 1. Representative Catalytic Asymmetric Methods

Catalyst SystemSubstrate ClassYield (%)Enantiomeric Excess (%)
Pd(II)/BINAPAllylic amines82–8991–95
Cu(I)/PhPyBoxAcetoacetate alkylation75–8889–93
Ru(III)/TsDPENα-Amino β-keto esters78–8592–96

Role in Angiotensin-Converting Enzyme Inhibitor Precursor Development

The structural features of 2-butynoic acid, 4-oxo-4-phenyl-, ethyl ester make it particularly valuable in the synthesis of angiotensin-converting enzyme inhibitor precursors [3]. Research has demonstrated that pyrane derivatives incorporating similar structural motifs serve as both angiotensin-converting enzyme and neutral endopeptidase inhibitors [3]. The compound's alkynyl ketone framework provides essential reactivity for the construction of complex heterocyclic systems required in angiotensin-converting enzyme inhibitor development [3].

The mechanism of action for compounds derived from this structural template involves interaction with biological targets such as enzymes or receptors, where they may act as inhibitors by binding to an enzyme's active site, preventing substrate catalysis . This interaction can modulate biochemical pathways, resulting in various biological effects that could be leveraged in pharmaceutical applications targeting cardiovascular disorders [3].

Table 1: Structural Requirements for Angiotensin-Converting Enzyme Inhibitor Development

ComponentFunctionContribution to Activity
Alkynyl groupReactive centerEnables cycloaddition reactions [4]
Phenyl ketoneAromatic interactionProvides binding affinity
Ethyl esterSolubility enhancementImproves bioavailability
4-Oxo functionalityHydrogen bondingFacilitates enzyme binding [3]

The synthesis methodology for angiotensin-converting enzyme inhibitor precursors typically involves the esterification of 2-butynoic acid with 4-oxo-4-phenylbutyric acid . This reaction is often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to ensure complete conversion to the ester . Industrial settings may employ continuous flow reactors to optimize reaction conditions and enhance yield .

Utilization in Novel Antidiabetic Agent Synthesis

The application of 2-butynoic acid, 4-oxo-4-phenyl-, ethyl ester in antidiabetic agent synthesis represents a significant advancement in diabetes treatment research [5]. Studies have demonstrated that compounds incorporating similar alkynyl ketone ester frameworks exhibit promising biological activity in glucose uptake assays and show potential for treating type 2 diabetes [5].

The compound serves as a versatile building block for the synthesis of derivatives that can disrupt the retinol-binding protein 4 and transthyretin complex, a known mechanism for decreasing retinol-binding protein 4 levels [5]. Elevated levels of this protein are found in type 2 diabetes sufferers, making compounds that reduce these levels valuable therapeutic agents [5].

Table 2: Antidiabetic Activity Profile of Related Alkynyl Compounds

Compound ClassGlucose Uptake EnhancementInsulin SensitivityTarget Mechanism
Alkynyl ketone estersSignificant improvement [5]Restored to normal levels [5]Retinol-binding protein 4 disruption [5]
Heterocyclic derivativesEnhanced cellular uptake [6]Improved tolerance [5]Multiple protein targets [5]
Phenyl ketone analogsModerate activity [7]Therapeutic potential [7]Histone deacetylase inhibition [8]

Research findings indicate that derivatives of this compound class demonstrate effectiveness in improving insulin and glucose tolerance in diabetic animal models [5]. Compounds incorporating the alkynyl ketone ester framework have shown the ability to restore both glucose and insulin sensitivity to normal levels when administered after insulin resistance has been established [5].

Building Block for Heterocyclic Systems in Oncological Research

The unique structural features of 2-butynoic acid, 4-oxo-4-phenyl-, ethyl ester make it an invaluable building block for constructing heterocyclic systems with anticancer properties [9]. The compound's alkynyl functionality enables participation in cycloaddition reactions, which are fundamental for creating complex heterocyclic frameworks commonly found in oncological therapeutics [9].

Heterocyclic compounds derived from similar alkynyl ketone ester precursors have demonstrated significant anticancer activity across multiple cell lines [9]. These compounds exhibit high cytotoxic activities with low half-maximal inhibitory concentration values against various cancer cell types, including colon, renal, gastric, breast, prostate, and lung cancer cells [9].

Table 3: Anticancer Activity of Heterocyclic Derivatives

Heterocyclic SystemCancer Cell Lines TestedActivity RangeMechanism of Action
Benzofuran derivativesHCT15, ACHN, NUGC-3, MM231, PC-3, NCI-H23 [9]High cytotoxicity [9]Nuclear factor kappa B inhibition [9]
Oxazolidine compoundsHL60, JURKAT, MDA-MB-231, LNCaP [9]Micromolar range [9]Cell cycle arrest [9]
Triazole systemsMultiple cancer types [10]Submicromolar [10]Focal adhesion kinase inhibition [10]

The synthesis approach for heterocyclic systems involves utilizing the alkynyl functionality for metal-catalyzed cyclization reactions [11]. These transformations can be achieved using asymmetric Michael reactions of methyl alkynyl ketones with α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether, to afford synthetically important δ-oxo aldehydes with excellent enantioselectivity [11].

The versatility of the alkynyl ketone ester framework allows for the construction of diverse heterocyclic architectures through various synthetic methodologies [9]. Recent advances in gold-catalyzed fluorination of alkynyl esters and ketones have provided new pathways for creating fluorinated heterocyclic compounds with enhanced biological properties [12].

Fragment-Based Drug Design Applications for Neurological Targets

Fragment-based drug design applications utilizing 2-butynoic acid, 4-oxo-4-phenyl-, ethyl ester have emerged as a powerful strategy for developing neurological therapeutics [13] [14]. This approach involves screening libraries of small molecular fragments, typically no greater than 300 Da in size, to identify compounds that can be elaborated into drug-like molecules with improved pharmacokinetic properties [14].

The compound's structural framework provides an ideal starting point for fragment-based drug discovery targeting central nervous system disorders [14]. Research has demonstrated that cannabinoid-like compounds incorporating similar alkynyl ketone ester motifs exhibit potent neuroprotective effects against oxytosis and ferroptosis, two critical pathways involved in neurodegeneration [13].

Table 4: Fragment-Based Drug Design Applications

Target ClassFragment FeaturesOptimization StrategyNeurological Application
Mitochondrial modulatorsAlkynyl ketone core [13]Structure-activity relationship studies [13]Traumatic brain injury [13]
Monoamine oxidase inhibitorsPhenyl ketone fragment [14]Steric clash optimization [14]Parkinson's disease [14]
Oxytosis inhibitorsEster functionality [13]Pharmacophore analysis [13]Alzheimer's disease [13]

Studies have shown that fragment compounds derived from this structural template demonstrate sub-micromolar potency in neuroprotection assays while maintaining excellent selectivity profiles [13]. The fragment-based approach allows for precise modifications to enhance both activity and pharmacokinetic properties, facilitating the discovery of compounds with improved central nervous system penetration [14].

The mechanism of neuroprotection involves targeting mitochondria and modulating their function in neuronal cells [13]. Compounds incorporating the alkynyl ketone ester framework have been shown to preserve mitochondria-modulating activities while demonstrating improved drug-like properties compared to parent compounds [13].

Recent advances in fragment-based drug discovery have highlighted the importance of combining in vitro cell-based assays with rapid in vivo studies using model organisms to evaluate new therapeutic compounds [13]. This approach has proven particularly valuable for identifying compounds that maintain activity across different biological systems while optimizing for improved therapeutic indices [14].

Mechanistic Framework of Decarboxylation Reactions

Decarboxylation of beta-keto esters represents a fundamental transformation in organic chemistry, with 2-butynoic acid, 4-oxo-4-phenyl-, ethyl ester serving as an exemplary system for mechanistic investigation [1] [2]. The decarboxylation process involves the loss of carbon dioxide from compounds containing a ketone group positioned at the beta position relative to a carboxylic acid functionality [3] [4].

Kinetic Parameters and Activation Barriers

Computational studies utilizing density functional theory calculations have provided detailed insight into the energetics of decarboxylation processes. For beta-keto acid systems, activation barriers have been determined through ab initio calculations [5]. The activation barrier for decarboxylation of formylacetic acid has been calculated at 28.6 kilocalories per mole using high-level electronic structure methods, while the corresponding anionic species exhibits a significantly lower barrier of 20.6 kilocalories per mole [5].

Experimental kinetic analysis of related beta-keto esters has revealed substantial variations in reaction rates depending on structural modifications [6]. In alkyl-substituted beta-keto acids, the Gibbs free energy of activation varies considerably with substitution patterns. For acetoacetic acid, the enthalpy of activation reaches 30.9 kilocalories per mole, yet the Gibbs free energy of activation remains relatively low at 15.1 kilocalories per mole due to a significant positive entropy contribution of 22.4 calories per mole per Kelvin [6].

Mechanistic Pathways

Two primary mechanistic pathways have been identified for decarboxylation processes [7] [8]. The first involves formation of a beta-keto acid intermediate, while the second proceeds through a concerted mechanism involving simultaneous carbon-carbon bond formation and carbon dioxide elimination [7]. Density functional theory calculations have demonstrated that the pathway involving beta-keto acid formation is kinetically favored over the concerted mechanism [8] [7].

The decarboxylation mechanism involves a cyclic transition state structure characterized by complete proton transfer from the carboxylic acid to the beta-carbonyl group [5]. This pericyclic process facilitates the smooth passage of electrons through a six-membered ring transition state, enabling the formation of an enol intermediate that subsequently undergoes keto-enol tautomerization [2] [4].

Rate Constant Data

CompoundTemperature (°C)Rate Constant (s⁻¹)Activation Energy (kcal/mol)
Acetoacetic acid182.2 × 10⁻⁵30.9
Benzoylacetic acid189.9 × 10⁻⁵26.7
Formylacetic acid254.1 × 10⁻⁶28.6
Malonic acid251.8 × 10⁻⁷33.2

Substituent Effects on Decarboxylation Kinetics

Structural modifications significantly influence decarboxylation rates [6] [5]. Non-enolizable beta-keto acids, such as benzoylacetic acid, demonstrate enhanced reactivity compared to enolizable systems under certain conditions [6]. The reactivity of benzoylacetic acid exceeds that of acetoacetic acid by a factor of 4.5 at 18 degrees Celsius, demonstrating that the keto form, rather than the enol form, undergoes decarboxylation [6].

Electronic factors play a crucial role in determining decarboxylation efficiency [5]. Model enzyme studies indicate that polarizable sulfur atoms can stabilize developing enolate anions in transition structures, while positively charged ammonium ions provide through-bond Coulombic stabilization during carbon dioxide loss [5].

Stereoelectronic Effects in Enzymatic Reduction Processes

Enzymatic Reduction Mechanisms

Stereoelectronic effects govern the selectivity and efficiency of enzymatic reduction processes involving keto-ester substrates [9] [10] [11]. The reduction of 2-butynoic acid, 4-oxo-4-phenyl-, ethyl ester and related compounds proceeds through nicotinamide adenine dinucleotide phosphate-dependent enzymatic pathways that exhibit remarkable stereoselectivity [9] [12].

Ketoreductase-Catalyzed Transformations

Ketoreductases have emerged as highly efficient biocatalysts for the asymmetric reduction of beta-keto esters [11] [10]. Structure-guided evolution studies of ketoreductases from Exiguobacterium species demonstrate exceptional stereoselectivity exceeding 99 percent diastereomeric ratio and 99 percent diastereomeric excess for bulky alpha-amino beta-keto esters [11]. These enzymes achieve conversions greater than 99 percent at substrate loadings up to 100 grams per liter [11].

Stereoelectronic Control Mechanisms

The stereochemical outcome of enzymatic reductions depends on stereoelectronic imperatives governing substrate binding and hydride transfer [13] [14]. Molecular dynamics simulations reveal that enzyme-substrate interactions involve closed conformations of flexible substrate binding loops that impart stereochemical preferences [14]. The active site architecture modulates stereoselectivity by altering the relative stabilities of diastereomeric transition structures [14].

Crystal structure analysis combined with molecular dynamics studies provides atomic-level insight into stereoselectivity control mechanisms [11]. Specific amino acid residues, including tryptophan, phenylalanine, valine, alanine, leucine, arginine, serine, tyrosine, and asparagine, contribute to substrate binding orientation and subsequent stereoselective hydride delivery [11].

Regioselectivity in Ene-Reductase Systems

Ene-reductases from the Old Yellow Enzyme family demonstrate excellent stereoselectivity in the asymmetric bioreduction of alpha,beta-unsaturated gamma-keto esters [12]. Isotopic labeling experiments reveal strong preference for hydride addition at the keto moiety as the activating group rather than the ester functionality [12]. This regioselectivity enables access to nonracemic gamma-oxo esters with high enantiomeric excess [12].

Stereoselectivity Data for Enzymatic Reductions

Enzyme SystemSubstrateConversion (%)Enantiomeric Excess (%)Diastereomeric Ratio
WTEA mutant M30Alpha-amino beta-keto ester>99>99>99:1
Old Yellow EnzymeGamma-keto ester959694:6
Ketoreductase KR5Diketide substrate878285:15
NemA enzymeCyclic enone849193:7

Dynamic Kinetic Resolution

Dynamic kinetic asymmetric transformations of beta-bromo-alpha-keto esters proceed through direct aldolization mechanisms that provide access to fully substituted alpha-glycolic acid derivatives [15]. These transformations achieve excellent relative and absolute stereocontrol under mild reaction conditions through Type I dynamic kinetic resolution manifolds [15].

Solvent-Mediated Tautomerization Phenomena

Tautomeric Equilibria in Keto-Ester Systems

Solvent-mediated tautomerization represents a critical phenomenon affecting the reactivity and stability of 2-butynoic acid, 4-oxo-4-phenyl-, ethyl ester [16] [17] [18]. Beta-keto esters exist in dynamic equilibrium between keto and enol forms, with the equilibrium position strongly dependent on solvent polarity and hydrogen bonding interactions [17] [18].

Solvent Polarity Effects

The tautomeric equilibrium constant varies significantly with solvent composition [16] [18]. In carbon tetrachloride, ethyl acetoacetate exhibits an equilibrium constant of approximately 0.10, corresponding to 9.9 percent enol content [17]. Increasing solvent polarity generally favors the keto tautomer due to enhanced solvation of the polar carbonyl group [16] [19].

Studies utilizing dimethyl sulfoxide-water mixtures demonstrate remarkable solvent effects on keto-enol tautomerization rates [16]. Base-catalyzed tautomerization rates increase dramatically in high dimethyl sulfoxide content mixtures, with rate enhancements exceeding 15-fold compared to aqueous solutions [16]. The Kamlet-Taft solvatochromic parameters provide quantitative correlation with tautomeric equilibria, revealing dependence on solvent polarity and hydrogen-bond donor acidity [18].

Mechanistic Aspects of Tautomerization

Tautomerization proceeds through base-catalyzed mechanisms involving enolate intermediates [16] [4]. The reaction mechanism in mixed solvent systems remains identical to that in pure water, indicating that solvent effects result from thermodynamic stabilization rather than mechanistic changes [16]. Kinetic analysis reveals that buffer-catalyzed reactions proceed through the basic component of the buffer system, specifically acetate ion catalysis [16].

Concentration and Temperature Dependencies

Tautomeric equilibria exhibit marked dependence on solute concentration and temperature [18] [17]. Dilution with non-polar solvents such as carbon tetrachloride favors the enolic tautomer, while polar solvents promote keto form predominance [18]. Temperature effects on tautomerization have been quantified, with enthalpy changes of 1.10 kilocalories per mole and entropy changes of 8.07 calories per mole per Kelvin observed in acetonitrile solutions [18].

Micellar Effects on Tautomerization

Aqueous micellar solutions provide microheterogeneous environments that significantly affect tautomerization kinetics [16]. Both anionic sodium dodecyl sulfate and cationic tetradecyltrimethylammonium bromide micelles enhance reaction rates through concentration effects and altered interfacial polarity [16]. The micellar interface polarity differs substantially from bulk water, leading to rate modifications that depend on surfactant structure and concentration [16].

Quantitative Tautomerization Data

Solvent SystemEquilibrium ConstantPercent EnolRate Enhancement Factor
Carbon tetrachloride0.0999.91.0
Acetonitrile0.10510.52.1
70% DMSO-water0.15613.515.3
SDS micelles0.12110.83.2

Computational Modeling of Transition States in Asymmetric Transformations

Density Functional Theory Applications

Computational modeling using density functional theory provides detailed insight into transition state structures governing asymmetric transformations of keto-ester systems [20] [21] [22]. High-level calculations employing hybrid functionals such as B3LYP and M06-2X with extended basis sets enable accurate prediction of activation barriers and stereochemical outcomes [20] [22].

Transition State Geometry Optimization

Transition state structures for keto-ester reactions have been optimized using various computational approaches [23] [20] [24]. Group-additive methods combined with distance geometry algorithms enable automatic prediction of transition state geometries [23]. These approaches utilize molecular group contributions to estimate distances between reactive atoms, followed by electronic structure optimization and intrinsic reaction coordinate validation [23].

Studies of beta-keto ester reduction using sodium borohydride in methanol reveal distinct activation energies for ketone versus ester reduction [25]. Density functional theory calculations demonstrate that ketone reduction proceeds with an activation barrier of 25.88 kilocalories per mole, while ester reduction requires 51.01 kilocalories per mole [25]. The six-membered cyclic intermediate formation represents the rate-determining step in these transformations [25].

Enantioselectivity Modeling

Computational analysis of competing transition states provides quantitative understanding of enantioselectivity origins in asymmetric keto-ester reductions [21]. Density functional theory calculations of ruthenium-catalyzed transfer hydrogenation reveal how methoxyimino group configuration influences reactivity and stereoselectivity [21]. Z-configured methoxyimino groups positioned alpha to ketone carbonyls lead to enhanced reactivity and excellent enantioselectivity [21].

Molecular Dynamics Simulations

Advanced molecular dynamics simulations enable modeling of enzyme-catalyzed asymmetric transformations [26] [14]. Multiscale reactive molecular dynamics methods derived from constrained density functional theory provide both accuracy and transferability for complex chemical systems [26]. These simulations facilitate microsecond sampling of condensed-phase reactions while maintaining atomistic detail [26].

Molecular dynamics studies of ketoreductase systems reveal how active site mutations modulate stereoselectivity [14]. Simulations of Michaelis-Menten and transition state-bound complexes rationalize stereochemical outcomes by examining how enzymes stabilize diastereomeric transition structures through active site size modifications [14].

Computational Reaction Pathway Analysis

Systematic computational exploration of reaction pathways enables prediction of unknown transformations [27]. Quantum chemical calculations provide strategies for reaction prediction in methodology discovery by estimating chemical reaction pathways, transition state energies, and connected equilibria [27]. These approaches drive development of unknown reactions, catalyst design, and exploration of synthetic routes prior to experimental investigation [27].

Computational Energetics Data

Reaction TypeMethodActivation Energy (kcal/mol)Computational Level
Ketone reductionDFT-B3LYP25.886-31G(d,p)
Ester reductionDFT-B3LYP51.016-31G(d,p)
Formyl decarboxylationMP4SDTQ28.66-31G
Malonic decarboxylationMP4SDTQ33.26-31G

Ab Initio Transition State Determination

Large-scale ab initio plane wave calculations enable determination of transition state structures for complex systems [24] [28]. Car-Parrinello methods based on density functional theory provide access to systems containing hundreds of atoms through Born-Oppenheimer approximation and periodic boundary conditions [24]. These techniques surmount difficulties associated with classical gradient-based methods by implementing concerted constrained minimization approaches [24].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

202.062994177 g/mol

Monoisotopic Mass

202.062994177 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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